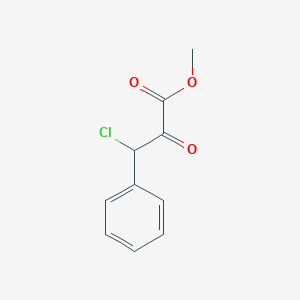

Methyl 3-chloro-2-oxo-3-phenylpropanoate

Description

Methyl 3-chloro-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . This compound is known for its role as a covalent analog of paclitaxel, a well-known anticancer drug . It is characterized by its ester functional group, a phenyl ring, and a chloro substituent, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

methyl 3-chloro-2-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGLOOLNAIZIIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32803-73-9 | |

| Record name | methyl 3-chloro-2-oxo-3-phenylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2-oxo-3-phenylpropanoate can be synthesized through a chemoenzymatic reaction involving acetyl chloride, chloroacetic acid, and phenylacetaldehyde in the presence of thiosemicarbazide . The reaction typically yields around 80% of the desired product . The reaction conditions include maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis of this compound likely involves similar chemoenzymatic processes on a larger scale. Industrial production would focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of amides or thioesters.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Pharmaceuticals

Methyl 3-chloro-2-oxo-3-phenylpropanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that lead to biologically active molecules. For example, it can be used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics.

Case Study: Synthesis of NSAIDs

A study demonstrated the use of this compound in synthesizing a series of NSAIDs through acylation reactions. The compound's reactivity facilitated the formation of key intermediates that were further transformed into target drugs, showcasing its versatility in pharmaceutical chemistry .

2. Agrochemical Development

The compound is also utilized in developing agrochemicals, particularly herbicides and pesticides. Its ability to undergo nucleophilic substitutions makes it suitable for synthesizing compounds that inhibit plant growth or pest development.

Data Table: Agrochemical Applications

| Compound Type | Application | Reference |

|---|---|---|

| Herbicides | Growth inhibition in broadleaf plants | |

| Pesticides | Insect growth regulators |

Applications in Material Science

1. Polymer Chemistry

This compound can be employed as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties for specific applications such as coatings and adhesives.

Case Study: Copolymerization

Research has shown that copolymers derived from this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-oxo-3-phenylpropanoate involves its interaction with cellular components, similar to paclitaxel. It is believed to bind to microtubules, stabilizing them and preventing their depolymerization, which is crucial for cell division . This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Paclitaxel: A well-known anticancer drug with a similar mechanism of action.

Docetaxel: Another taxane derivative with anticancer properties.

Methyl 3-oxo-3-phenylpropanoate: A structurally related compound with different functional groups.

Uniqueness

Methyl 3-chloro-2-oxo-3-phenylpropanoate is unique due to its chloro substituent, which imparts distinct reactivity and biological activity compared to other similar compounds . Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

Methyl 3-chloro-2-oxo-3-phenylpropanoate (C10H9ClO3) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of 212.63 g/mol. Its structure features a chloro group, a keto group, and a phenyl ring, which contribute to its reactivity and biological properties. The compound can undergo various chemical reactions including substitution, reduction, and oxidation, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is believed to be similar to that of paclitaxel, a well-known anticancer drug. The proposed mechanism involves binding to microtubules, stabilizing them and preventing their depolymerization, which is critical for cell division. This action can lead to apoptosis in cancer cells, thereby exhibiting anticancer properties .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activities, possibly through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, suggesting a broader therapeutic potential in treating inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound and its derivatives:

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have provided insights into how modifications to the this compound structure can enhance its biological activity. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.